(S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(4-methoxyphenyl)methylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-16-9-7-14(8-10-16)12-21-19(20(23)25-2)11-15-13-22-18-6-4-3-5-17(15)18/h3-10,13,19,21-22H,11-12H2,1-2H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTOYKCDGVWHOQ-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(S)-Methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: Potential pathways include those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and their implications:
Physical and Chemical Properties
- Solubility : The PMB group in the target compound likely reduces aqueous solubility compared to unprotected amines (e.g., ), but improves solubility in organic solvents. Analogs with polar groups (e.g., glycosides in ) exhibit higher hydrophilicity.
- Stability : The PMB group may offer moderate protection against oxidative degradation compared to tert-butoxy () or Cbz () groups, which require stronger conditions for deprotection.
- Stereochemistry : The (S)-configuration is conserved across analogs, critical for mimicking natural L-tryptophan in biological systems .
Biological Activity
(S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate, also known by its CAS number 168766-62-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 338.40 g/mol
- Purity : Typically above 96% in commercial preparations .
The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the methoxybenzyl group may enhance its lipophilicity and biological interaction profiles.
Research indicates that compounds containing indole structures often interact with various biological targets, including enzymes and receptors. This compound may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. The indole structure is known to disrupt microbial cell membranes and inhibit growth.
- Anticancer Properties : Indole derivatives have been implicated in apoptosis induction in cancer cells through various pathways, including modulation of Bcl-2 family proteins and activation of caspases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various indole derivatives, revealing that compounds with similar structures to this compound exhibited minimal inhibitory concentrations (MICs) ranging from 37.9 to 113.8 μM against Gram-positive and Gram-negative bacteria .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 5d | 37.9 | Staphylococcus aureus |
| 5g | 43.2 | Escherichia coli |
| 5k | 57.8 | Listeria monocytogenes |
Anticancer Activity
In vitro studies have demonstrated that indole derivatives can induce apoptosis in various cancer cell lines. The compound's activity was assessed against several cancer types, showing IC values comparable to established chemotherapeutics.
| Cell Line | IC (μM) | Reference Drug |
|---|---|---|
| A431 | <10 | Doxorubicin |
| HT29 | <15 | Cisplatin |
| MCF7 | <20 | Paclitaxel |
Case Studies
- Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of indole-based compounds, revealing that those with methoxy substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Cancer Cell Apoptosis : Another research highlighted the role of indole derivatives in triggering apoptosis in cancer cells through mitochondrial pathways, emphasizing the importance of the indole ring in mediating these effects .
Preparation Methods
Structural and Synthetic Overview
The target compound features a central propanoate backbone substituted with an indole moiety at the 3-position, a (4-methoxybenzyl)amino group at the 2-position, and a methyl ester at the terminal carboxylate. The stereogenic center at the 2-position necessitates enantioselective synthesis or resolution techniques. Key challenges include:
- Regioselective functionalization of the indole ring.
- Stereocontrol during amination.
- Esterification without racemization.
Retrosynthetic Analysis
Retrosynthetic dissection reveals three primary disconnections (Figure 1):
- Indole-propanoate linkage : Derived from indole-3-propanoic acid precursors.
- (4-Methoxybenzyl)amine : Introduced via reductive amination or nucleophilic substitution.
- Methyl ester : Installed via esterification of a carboxylic acid intermediate.
Synthetic Routes and Methodologies
Route 1: Stepwise Assembly via Schiff Base Formation
Step 1: Synthesis of Methyl 3-(1H-Indol-3-yl)-2-Oxopropanoate
Indole-3-glyoxylic acid is esterified with methanol under acidic catalysis (H₂SO₄, reflux, 12 h) to yield methyl 3-(1H-indol-3-yl)-2-oxopropanoate.
Reaction Conditions :
- Solvent : Methanol
- Catalyst : H₂SO₄ (5 mol%)
- Yield : 78–85%
Step 2: Reductive Amination with 4-Methoxybenzylamine
The ketone intermediate undergoes reductive amination with 4-methoxybenzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. Enantioselectivity is achieved using (R)-BINOL-derived chiral auxiliaries.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 24 h |
| Stereoselectivity | 92% ee (S) |
| Yield | 65% |
Step 3: Methyl Esterification
The carboxylic acid intermediate is treated with dimethyl carbonate (DMC) and DBU in THF to install the methyl ester.
Critical Parameters :
- Base : DBU (1.2 equiv)
- Solvent : THF
- Yield : 88%
Route 2: Chiral Pool Synthesis Using L-Serine
Step 1: Protection of L-Serine
L-Serine is protected as its tert-butyloxycarbonyl (Boc) derivative using Boc₂O in aqueous NaOH.
Reaction Profile :
- Conditions : pH 9.5, 0°C, 2 h
- Yield : 95%
Step 2: Indole Coupling
The Boc-protected serine is coupled with indole-3-acetic acid using EDCI/HOBt in DMF.
Coupling Efficiency :
| Coupling Reagent | Solvent | Yield |
|---|---|---|
| EDCI/HOBt | DMF | 82% |
Step 3: Deprotection and Methylation
Boc deprotection (TFA/CH₂Cl₂) followed by methylation with methyl iodide and K₂CO₃ in acetone yields the target compound.
Stereochemical Integrity :
- ee Retention : >98%
- Overall Yield : 54%
Comparative Analysis of Synthetic Routes
Table 1: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 48% | 54% |
| Stereoselectivity | 92% ee | >98% ee |
| Scalability | Moderate | High |
| Cost Efficiency | Low | Moderate |
Route 2 offers superior stereocontrol but requires expensive chiral starting materials. Route 1 is more cost-effective but necessitates rigorous purification to maintain enantiopurity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Table 2: Purity Metrics
| Batch | HPLC Purity | ee |
|---|---|---|
| 1 | 99.2% | 98.5% |
| 2 | 98.7% | 97.8% |
Q & A
Q. How can the synthesis of (S)-methyl 3-(1H-indol-3-yl)-2-((4-methoxybenzyl)amino)propanoate be optimized for improved yield and purity?
Methodological Answer:
- Key Steps :
- Reagent Selection : Use sodium hydride (NaH) for deprotonation and coupling reactions to stabilize intermediates .
- Solvent Optimization : Employ tetrahydrofuran (THF) under inert atmospheres to minimize side reactions .
- Temperature Control : Maintain reactions at 0–5°C during amide bond formation to prevent racemization .
- One-Pot Strategies : Integrate prenylation and oxidation steps in a single pot to reduce purification steps and improve efficiency .
- Yield Enhancement : Utilize coupling reagents like HATU or DCC for amide bond formation, as demonstrated in analogous indole derivatives .
Q. What analytical techniques are recommended for characterizing the structure and enantiomeric purity of this compound?
Methodological Answer:
- Structural Confirmation :
- Enantiomeric Purity :
Q. What are common challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
- Challenges :
- Hydrophobic impurities from incomplete coupling reactions.
- Co-elution of diastereomers during chromatography.
- Solutions :
- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane) to separate polar byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., methanol/dichloromethane) to isolate crystalline products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Comparative Assays : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with positive controls) to minimize variability .
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., sulfonamide or bromo-indole derivatives) to identify trends in bioactivity .
- Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity for hypothesized targets (e.g., serotonin receptors) .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
-
Core Modifications :
Substituent Biological Impact Reference 4-Methoxybenzyl group Enhances lipophilicity and CNS penetration Indole C3 position Critical for π–π interactions with receptors -
Computational Modeling : Perform docking studies with receptors (e.g., 5-HT2A) to predict binding modes and guide synthetic modifications .
-
Functional Group Swapping : Replace the methyl ester with tert-butyl esters to assess hydrolytic stability .
Q. How can discrepancies in reported spectral data (e.g., NMR shifts) be addressed?
Methodological Answer:
- Standardized Conditions : Acquire NMR spectra in deuterated DMSO or CDCl3 at consistent concentrations (e.g., 10 mM) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (e.g., using vapor diffusion with acetonitrile) .
- Cross-Lab Validation : Compare data with independent synthetic batches or published analogs (e.g., prenylated indole derivatives) .
Q. What methods are available to optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts : Employ Evans’ oxazolidinones or Sharpless epoxidation catalysts to control stereochemistry during amino acid coupling .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent racemization at the α-amino position .
- Kinetic Resolution : Screen lipases or esterases for selective hydrolysis of undesired enantiomers .
Data Contradiction Analysis
- Case Study : Conflicting IC50 values in enzyme inhibition assays may arise from variations in assay pH or buffer systems. Validate results using isothermal titration calorimetry (ITC) to measure binding affinity directly .
- Mitigation : Publish full experimental details (e.g., reagent lots, equipment calibration) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
